molecular formula C11H13Br B8290885 4-Bromo-2-methyl-1-(2-methylprop-1-en-1-yl)benzene

4-Bromo-2-methyl-1-(2-methylprop-1-en-1-yl)benzene

Cat. No. B8290885
M. Wt: 225.12 g/mol
InChI Key: GZLFXUNHDICYKD-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

The crude product of the title compound was synthesized by conducting the similar reaction to that mentioned in Example 23 (23d) using isopropyltriphenylphosphonium iodide (7.2 g, 17 mmol), potassium t-butoxide (2.0 g, 18 mmol), and 4-bromo-2-methylbenzaldehyde (2.4 g, 12 mmol) that was obtained in Example 27 (27b). Subsequently, the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:10 to 6:94) as the eluent to afford the title compound (2.2 g) in a yield of 84% as a colourless oily product.
[Compound]
Name
Example 23 ( 23d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 27 ( 27b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].CC(C)([O-])C.[K+].[Br:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=O)=[C:33]([CH3:39])[CH:32]=1>>[Br:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=[C:2]([CH3:4])[CH3:3])=[C:33]([CH3:39])[CH:32]=1 |f:0.1,2.3|

Inputs

Step One
Name
Example 23 ( 23d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)C
Step Five
Name
Example 27 ( 27b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the similar reaction to

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.